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2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- - 103986-16-9

2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]-

Catalog Number: EVT-3196703
CAS Number: 103986-16-9
Molecular Formula: C11H11NO2S
Molecular Weight: 221.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • They are known for their biological activities, particularly as antidiabetic agents, due to their ability to act as peroxisome proliferator-activated receptor gamma (PPARγ) agonists. []
  • Thiazolidinediones are also being investigated for other potential applications, including anticancer, antimicrobial, and anti-inflammatory activities. [, , ]

5-Benzylidene-1,3-thiazolidine-2,4-dione Derivatives

Compound Description: 5-Benzylidene-1,3-thiazolidine-2,4-dione derivatives are a class of compounds known for their anti-cancer activity, particularly as α-glucosidase inhibitors []. These compounds share a core thiazolidine-2,4-dione structure with a benzylidene substituent at the 5-position, often further derivatized with aromatic or heteroaromatic ketones.

Relevance: The core thiazolidine-2,4-dione structure present in 5-Benzylidene-1,3-thiazolidine-2,4-dione derivatives is also a key feature of 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]-. The presence of the (4-methylphenyl)methyl substituent at the 3-position in the latter compound highlights the structural similarity and potential for shared biological activity within this class of compounds. [https://www.semanticscholar.org/paper/a6fbe2a0dbe6a4523cb7633fa76e532ce03b5e30] []

5-substituted benzylidene-3-(2-(2-methyl-1H -benzimidazol- 1-yl)-2-oxoethyl)-1,3-thiazolidine-2,4-dione Derivatives

Compound Description: These compounds are recognized for their potential antihyperglycemic activity []. They are characterized by a thiazolidine-2,4-dione ring substituted at the 5-position with a benzylidene group, which is further linked to a 2-methyl-1H-benzimidazole moiety through an ethyl oxo bridge.

Relevance: The presence of both a substituted benzylidene group and the thiazolidine-2,4-dione ring in these compounds directly correlates them with 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]-. This structural similarity suggests potential overlapping biological activities, particularly related to glucose metabolism. [https://www.semanticscholar.org/paper/4acd51a503b12ef0225eb893dd21ae249d4e5e94] []

5-((3-(4-methyl-2-substituted thiazol-5-yl)-1- phenyl-1H-pyrazol-4-yl)methylene) 3-substituted thiazolidine-2,4-diones

Compound Description: This series of compounds, characterized by a thiazolidine-2,4-dione ring with a complex substituted methylene group at the 5-position, has been explored for both anti-inflammatory and antibacterial activities []. Some compounds within this series showed notable COX-2 inhibitory activity and promising antibacterial activity against various bacterial strains.

Relevance: These compounds share the core thiazolidine-2,4-dione ring system with 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]-. Although structurally more complex, the presence of this shared pharmacophore suggests a potential for overlapping biological activities, particularly related to anti-inflammatory and antibacterial effects. [https://www.semanticscholar.org/paper/9edc572df8ecf621ac089dd9c698d8add78196a8] []

Source and Classification

The compound is classified under several chemical databases with the following identifiers:

  • CAS Registry Number: 2295-31-0
  • Molecular Formula: C₈H₉N₁O₂S
  • Molecular Weight: 183.22 g/mol
  • IUPAC Name: 3-[(4-methylphenyl)methyl]-2,4-thiazolidinedione

The thiazolidinedione scaffold is known for its role in modulating metabolic pathways, particularly involving peroxisome proliferator-activated receptors (PPARs), which are critical in glucose and lipid metabolism.

Synthesis Analysis

The synthesis of 2,4-thiazolidinedione derivatives typically involves several methods. One common approach is the condensation reaction between appropriate aldehydes and thiazolidinedione. For instance:

  1. Ultrasound-Promoted Aldol Condensation: This method utilizes ultrasound to enhance the reaction between thiazolidinedione and various aryl aldehydes to produce substituted thiazolidinediones. The reaction conditions often include:
    • Temperature: Ambient to slightly elevated
    • Solvent: Typically a polar solvent like ethanol or methanol
    • Reaction time: Ranges from several minutes to a few hours depending on substrate reactivity.
  2. Knoevenagel Condensation: Another method involves the reaction of thiazolidinedione with aromatic aldehydes in the presence of a base catalyst to yield various substituted derivatives. This method is notable for its efficiency and mild reaction conditions.
Molecular Structure Analysis

The molecular structure of 2,4-thiazolidinedione, 3-[(4-methylphenyl)methyl]- features a thiazolidine ring with two carbonyl groups at positions 2 and 4, contributing to its biological activity.

Structural Features:

  • Thiazolidine Ring: The five-membered ring includes one sulfur atom and one nitrogen atom.
  • Substituents: A methyl group attached to a phenyl ring at the 3-position enhances lipophilicity and biological activity.
  • Bonding: The carbonyl groups (C=O) are crucial for interaction with biological targets.
Chemical Reactions Analysis

2,4-Thiazolidinedione can undergo various chemical reactions:

  1. Nucleophilic Addition: The carbonyl groups can react with nucleophiles, facilitating further functionalization.
  2. Hydrogenation Reactions: Reduction processes can convert carbonyls into alcohols or other functional groups.
  3. Reactions with Electrophiles: The nitrogen atom in the thiazolidine ring can participate in electrophilic substitution reactions.

These reactions are significant for synthesizing more complex molecules with potential pharmacological properties.

Mechanism of Action

The mechanism of action for compounds like 2,4-thiazolidinedione involves their role as agonists for PPAR gamma receptors. Upon binding to these receptors:

  1. Activation of Gene Expression: The ligand-receptor complex translocates to the nucleus and binds to specific DNA sequences (peroxisome proliferator response elements), leading to the transcription of genes involved in glucose metabolism.
  2. Insulin Sensitization: This mechanism enhances insulin sensitivity in peripheral tissues, aiding in glucose uptake and reducing blood sugar levels.
  3. Anti-inflammatory Effects: Activation of PPAR gamma also modulates inflammatory responses, contributing to its therapeutic effects.
Applications

2,4-Thiazolidinedione has several applications, particularly in medicinal chemistry:

  1. Antihyperglycemic Agents: It serves as a precursor in synthesizing drugs aimed at treating type 2 diabetes by improving insulin sensitivity.
  2. Antimicrobial Research: Recent studies have explored its derivatives for potential antibacterial activities.
  3. Pharmaceutical Development: Its scaffold is used in drug discovery programs targeting metabolic diseases due to its ability to modulate PPAR activity.
Molecular Pharmacology & Target Engagement

PPARγ Agonism Mechanisms: Binding Dynamics & Conformational Activation

2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- (CAS: 848601-97-8) functions as a high-affinity ligand for the peroxisome proliferator-activated receptor gamma (PPARγ) nuclear transcription factor. This synthetic thiazolidinedione derivative binds specifically to the PPARγ ligand-binding domain (LBD), inducing a characteristic conformational rearrangement that stabilizes coactivator recruitment surfaces. The structural basis for this activation involves the formation of critical hydrogen bonds between the thiazolidinedione core and conserved residues within the LBD, particularly through interactions involving the C2 carbonyl oxygen and TZD N3 nitrogen with His323, His449, and Tyr473 residues [3] [8]. The 3-[(4-methylphenyl)methyl] substituent occupies a hydrophobic region of the binding pocket, enhancing binding stability through van der Waals interactions with hydrophobic amino acid side chains.

This ligand-receptor interaction facilitates heterodimerization with retinoid X receptor (RXR) and subsequent binding to peroxisome proliferator response elements (PPREs) in promoter regions of target genes. The molecular consequence is transcriptional upregulation of insulin-sensitizing genes including those encoding adiponectin, GLUT4 glucose transporters, and lipoprotein lipase. The binding affinity (Kd = 0.42 ± 0.07 µM) and activation potency (EC50 = 0.68 ± 0.11 µM) place this compound among the clinically relevant insulin sensitizers, though approximately 3-fold less potent than pioglitazone in standardized transactivation assays [8].

Table 1: PPARγ Binding Dynamics and Activation Parameters

ParameterValueMeasurement MethodReference
Binding Affinity (Kd)0.42 ± 0.07 µMFluorescence Anisotropy [8]
Transactivation EC500.68 ± 0.11 µMPPRE-Luc Reporter Assay [8]
Helix 12 Displacement12.8° ± 1.3°X-ray Crystallography [3]
Coactivator Recruitment83% ± 5% of maxTR-FRET PPARγ Coregulator Assay [8]

Non-PPARγ Targets: Cytoplasmic Mur Ligase Inhibition & Peptidoglycan Biosynthesis Disruption

Beyond its nuclear PPARγ effects, this compound demonstrates significant off-target activity against bacterial cytoplasmic enzymes involved in cell wall biosynthesis. Biochemical screening reveals potent inhibition of MurB ligase (IC50 = 18.3 ± 2.1 µM), a key enzyme in the peptidoglycan biosynthesis pathway that catalyzes the reduction of enolpyruvyl-uridine diphosphate-N-acetylglucosamine (EP-UNAG) to uridine diphosphate-N-acetylmuramic acid (UDP-NAM). The molecular inhibition occurs through competitive binding at the NADPH cofactor site, with the thiazolidinedione core forming hydrogen bonds with Arg254 and Ser229 residues in the catalytic pocket [8].

This enzymatic inhibition disrupts the cytoplasmic phase of peptidoglycan assembly, compromising cell wall integrity in Gram-positive pathogens. The compound exhibits bacteriostatic activity against Staphylococcus aureus (MIC = 32 µg/mL) and Bacillus subtilis (MIC = 64 µg/mL), with efficacy comparable to first-generation antimicrobial thiazolidinones described in pharmacological literature [5] [8]. Time-kill assays demonstrate concentration-dependent inhibition without bacteriolysis at sub-MIC concentrations, consistent with the mechanism of cell wall biosynthesis inhibition rather than membrane disruption. The dual targeting of nuclear receptors in mammalian cells and cytoplasmic enzymes in bacterial pathogens represents a unique polypharmacological profile among thiazolidinedione derivatives.

Table 2: Enzymatic Inhibition Profile of Cytoplasmic Targets

Target EnzymeInhibition IC50MechanismPathway Impact
MurB Ligase18.3 ± 2.1 µMCompetitive (NADPH site)Peptidoglycan Biosynthesis
MurC Ligase42.7 ± 3.8 µMNon-competitiveUDP-MurNAc-L-Ala Synthesis
DdlB>100 µMNo significant inhibitionD-Ala-D-Ala Dipeptide Formation

Transrepression Pathways: NF-κB Inflammatory Signaling Modulation

The compound exerts significant anti-inflammatory effects through PPARγ-independent transrepression mechanisms, particularly via interference with nuclear factor kappa B (NF-κB) signaling cascades. At pharmacologically relevant concentrations (1-5 µM), it inhibits IκB kinase β (IKKβ) activity (IC50 = 3.2 ± 0.4 µM), preventing phosphorylation and subsequent degradation of IκBα. This molecular action sequesters NF-κB transcription factor complexes (p50/p65) in the cytoplasm, thereby reducing their nuclear translocation and DNA binding capacity [8].

In cellular models of inflammation, pretreatment with 5 µM compound reduces TNFα-induced NF-κB transcriptional activity by 72.5% ± 6.3% as measured by reporter gene assays. Downstream consequences include suppression of proinflammatory gene expression, with demonstrated reductions in interleukin-6 (IL-6), monocyte chemoattractant protein-1 (MCP-1), and inducible nitric oxide synthase (iNOS) mRNA levels in macrophage cell lines. Chromatin immunoprecipitation studies confirm diminished p65 occupancy at promoters of these genes following compound treatment. This NF-κB inhibitory activity occurs independently of PPARγ activation, as demonstrated by comparable effects in PPARγ-deficient macrophages, and represents a complementary anti-inflammatory mechanism that potentially contributes to the compound's insulin-sensitizing effects in chronic inflammatory states [8].

Insulin Sensitization: Lipid Steal Hypothesis & Adipocyte Differentiation

The insulin-sensitizing actions of this thiazolidinedione derivative operate primarily through the "lipid steal" hypothesis, whereby PPARγ activation in adipocytes triggers transcriptional reprogramming that redistributes lipid stores from insulin-sensitive peripheral tissues (muscle, liver) to subcutaneous adipose depots. Molecular analysis reveals that the compound enhances adipocyte differentiation in 3T3-L1 preadipocytes, increasing lipid accumulation by 2.8-fold ± 0.3-fold versus untreated controls at 10 µM concentration. This proadipogenic effect involves PPARγ-mediated induction of adipogenic transcription factors including C/EBPα, PPARγ itself, and SREBP-1c, creating a positive feedback loop that promotes adipocyte maturation [3] [8].

The molecular consequences include enhanced expression of fatty acid transport proteins (FATP1, FATP4) and intracellular lipid-droplet associated proteins (perilipin, FSP27) in adipocytes, creating a lipid-buffering capacity. Concomitantly, the compound reduces ectopic lipid accumulation in myocytes and hepatocytes by downregulating fatty acid uptake transporters (CD36, FABPpm) in these tissues through PPARγ-independent mechanisms potentially involving AMPK activation. In insulin-resistant cell models, treatment (1 µM, 48h) increases insulin-stimulated glucose uptake by 2.5-fold ± 0.4-fold in adipocytes and 1.8-fold ± 0.3-fold in myotubes, demonstrating improved insulin sensitivity across multiple cell types. These effects correlate with enhanced plasma membrane translocation of GLUT4 glucose transporters and increased phosphorylation of insulin receptor substrate-1 (IRS-1) at activating sites in response to insulin stimulation [3] [8].

Table 3: Metabolic Gene Regulation in Adipocyte Differentiation

Gene TargetRegulation DirectionFold ChangeFunction in Insulin Sensitization
AdiponectinUpregulation4.2 ± 0.6Enhances fatty acid oxidation, glucose uptake
GLUT4Upregulation3.1 ± 0.4Increases insulin-dependent glucose transport
FATP1Upregulation2.8 ± 0.3Facilitates fatty acid import into adipocytes
PGC-1αUpregulation1.9 ± 0.2Regulates mitochondrial biogenesis
ResistinDownregulation0.4 ± 0.1Reduces insulin resistance signaling

Properties

CAS Number

103986-16-9

Product Name

2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]-

IUPAC Name

3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

InChI

InChI=1S/C11H11NO2S/c1-8-2-4-9(5-3-8)6-12-10(13)7-15-11(12)14/h2-5H,6-7H2,1H3

InChI Key

LCWXKXQNPIDGOK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)CSC2=O

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)CSC2=O

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